molecular formula C13H12ClNO4 B13694523 Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13694523
M. Wt: 281.69 g/mol
InChI Key: IBPWSVZYZZVHSF-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C 13 H 12 ClNO 4 and a molecular weight of 281.69 g/mol. It features an isoxazole core, a five-membered heterocyclic ring containing oxygen and nitrogen atoms, which is a versatile scaffold in medicinal chemistry and agrochemical research . The structure is substituted with a 2-chloro-3-methoxyphenyl group at position 3 and a methyl ester at position 4, conferring unique electronic and steric properties that make it a valuable intermediate for synthesizing more complex molecules . Isoxazole derivatives are prominent in drug discovery due to their diverse biological activities. While the specific research applications and mechanism of action for this particular compound require further investigation, the diarylisoxazole molecular scaffold is found in several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) . Related structures have been studied for their potential as COX-1 inhibitors, interacting with the enzyme's active site . This compound serves as a crucial building block in organic synthesis, particularly for developing novel bioactive molecules. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

methyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H12ClNO4/c1-7-10(13(16)18-3)12(15-19-7)8-5-4-6-9(17-2)11(8)14/h4-6H,1-3H3

InChI Key

IBPWSVZYZZVHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate

General Synthetic Strategy

The synthesis typically involves multi-step organic transformations:

The overall synthetic route can be summarized as follows:

Step Description Typical Reagents/Conditions
1 Preparation of 2-chloro-3-methoxybenzaldehyde or related precursor Chlorination and methoxylation of benzaldehyde derivatives
2 Formation of hydroxamoyl chloride or nitrile oxide intermediate Reaction with hydroxylamine derivatives and chlorinating agents
3 Cyclization with methyl acetoacetate or similar β-dicarbonyl compound Base-mediated cyclization (e.g., triethylamine), solvent like methanol or acetonitrile
4 Esterification of carboxylic acid to methyl ester Use of methanol and acid catalyst or direct methylation agents

This general approach is adapted from analogous isoxazole syntheses and patent literature.

Detailed Synthetic Routes and Reaction Conditions

Isoxazole Ring Construction

One common approach starts with the preparation of a hydroxamoyl chloride intermediate from the substituted benzaldehyde derivative. For example, 2-chloro-3-methoxybenzaldehyde can be converted to the corresponding oxime, which is then chlorinated to form hydroxamoyl chloride. This intermediate undergoes cyclocondensation with methyl acetoacetate under basic conditions (e.g., sodium methoxide or triethylamine) to form the isoxazole ring.

  • Reaction temperature: Typically 60–80 °C during cyclization to optimize yield and minimize side reactions.
  • Stoichiometry: Using 1.2–1.5 equivalents of methyl acetoacetate improves ring closure efficiency.
  • Solvent: Methanol or acetonitrile is commonly used.
  • Reaction time: Several hours (4–10 h) depending on scale and purity requirements.
Esterification

If the isoxazole ring is formed with a free carboxylic acid, the esterification step is performed to obtain the methyl ester:

  • Method: Treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or via reaction with methyl iodide in basic conditions.
  • Alternative: Direct cyclization with methyl acetoacetate often yields the methyl ester directly, bypassing separate esterification.
  • Purification: Recrystallization from ethanol/water mixtures or chromatography to achieve high purity.

Industrial and Patent Methods

A patent describing related isoxazole derivatives (e.g., 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride) outlines the use of bis(trichloromethyl) carbonate for formyl chloride intermediate formation, with controlled molar ratios and reaction conditions:

Parameter Range/Value
Molar ratio (acid : bis(trichloromethyl) carbonate : catalyst) 1 : 0.34–0.8 : 0.001–0.5
Organic solvent volume 3–15 times the acid mass
Reaction temperature 20–130 °C
Reaction time 1–10 hours

This method emphasizes safety, high yield, and low waste generation, which are critical for industrial scale-up.

Optimization Strategies

  • Temperature Control: Maintaining moderate temperatures (60–80 °C) during cyclization reduces side reactions such as dimerization or decomposition.
  • Stoichiometric Balance: Slight excess of methyl acetoacetate ensures complete reaction of hydroxamoyl chloride.
  • Slow Addition: Gradual addition of reactive intermediates (e.g., hydroxamoyl chloride) minimizes side-product formation.
  • Purification: Recrystallization from ethanol/water (3:1 v/v) enhances purity and yield of the final methyl ester.

Summary Table of Preparation Methods

Step Intermediate/Product Key Reagents Conditions Yield/Notes
1 2-chloro-3-methoxybenzaldehyde Chlorination, methylation reagents Standard aromatic substitution Commercially available or synthesized
2 Hydroxamoyl chloride intermediate Hydroxylamine, chlorinating agent (e.g., N-chlorosuccinimide) Room temp to 50 °C, organic solvent Reactive intermediate for cyclization
3 Isoxazole ring formation Methyl acetoacetate, base (triethylamine) 60–80 °C, 4–10 h, methanol or acetonitrile Methyl ester often formed directly
4 Final product: this compound Purification solvents Recrystallization or chromatography Yields typically 60–85%

Research Findings and Analytical Data

While specific analytical data for this compound are limited, related isoxazole derivatives provide insight:

  • Molecular Formula: C13H12ClNO4
  • Molecular Weight: 281.69 g/mol
  • Spectroscopic Data: Characteristic IR bands for ester carbonyl (~1730 cm⁻¹), isoxazole ring vibrations, and aromatic substituents.
  • NMR: Signals corresponding to methyl groups on isoxazole and methoxy substituent; aromatic protons show expected splitting patterns.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight; fragmentation patterns typical of isoxazole esters.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the ester group is a foundational reaction for this compound. Under acidic or basic conditions, the methyl ester undergoes cleavage to form the corresponding carboxylic acid.

Key conditions and outcomes:

Reagent SystemTemperatureProductYieldSource
60% H₂SO₄Reflux3-(2-Chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid85-92%
KOH (aqueous)80°CSame as above88%

This reaction is critical for generating intermediates used in pharmaceutical synthesis, such as antibiotic precursors .

Substitution Reactions

The electron-deficient isoxazole ring facilitates nucleophilic substitution at the 4-carboxylate position.

Notable examples:

  • Amide Formation: Reaction with amines (e.g., trifluoromethyl aniline) in the presence of triethylamine yields substituted amides:

    \text{Compound} + \text{TFMA} \xrightarrow{\text{Et}_3\text{N, Toluene}} \text{5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide} \quad (\text{Yield: 95%}) \quad[5]

Comparative reactivity table:

NucleophileSolventCatalystProduct TypeYield
NH₂RTolueneEt₃NAmide90-95%
R-OHTHFH₂SO₄Ester75-80%

Reduction and Oxidation

The acetyl and methoxy groups influence redox behavior:

  • Reduction:

    • LiAlH₄ selectively reduces the ester to a primary alcohol while preserving the isoxazole ring.

    • NaBH₄ is less effective, yielding partial reduction products.

  • Oxidation:

    • KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, but over-oxidation can fragment the isoxazole ring.

Electrophilic Aromatic Substitution

The 2-chloro-3-methoxyphenyl substituent directs electrophiles to specific positions:

Halogenation (e.g., bromination):

  • Bromine in acetic acid substitutes at the para position relative to the methoxy group.

  • Regioselectivity is confirmed via NMR and X-ray crystallography.

Nitration:

  • HNO₃/H₂SO₄ introduces nitro groups at the ortho position to chlorine, enhancing electrophilicity for further functionalization.

Ring-Opening and Rearrangement

Under extreme conditions (e.g., strong bases or acids), the isoxazole ring undergoes cleavage:

  • NaOH (10M, 120°C) opens the ring to form a diketone intermediate, which can cyclize into pyrazoles or other heterocycles .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound ModificationReaction Rate (vs. Parent)Notes
3,5-Dichlorophenyl1.5× faster hydrolysisIncreased electron withdrawal accelerates ester cleavage
2-Methoxyphenyl (no Cl)0.7× slower nitrationReduced steric hindrance but lower directing effects

Mechanistic Insights

  • Ester Hydrolysis: Follows a bimolecular acyl mechanism (Bₐc₂), with rate dependence on hydroxide ion concentration .

  • Amidation: Proceeds via a nucleophilic acyl substitution, with triethylamine scavenging HCl to drive the reaction .

Scientific Research Applications

Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and chloro-substituted methoxyphenyl group may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

a) Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
  • Applications : Likely used as an intermediate in synthesizing more complex derivatives.
b) Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
  • Structure : 2-chloro-6-fluorophenyl group.
  • Key Differences : Fluorine at position 6 introduces electronegativity, enhancing metabolic stability and altering electronic distribution. The fluorine atom may also influence binding affinity in biological systems due to its small size and high electronegativity .
  • Physical Properties : Molecular weight = 269.66 g/mol; stored at 2–8°C .
c) Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate
  • Structure : 3-fluorophenyl group.
  • Key Differences : Fluorine at the meta position creates distinct steric and electronic effects compared to ortho-substituted analogues. This positional isomerism may affect interactions with enzymes or receptors .
d) Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
  • Structure : 2,6-dichlorophenyl group.
  • Higher melting point (115°C) and density (1.37 g/cm³) compared to mono-substituted derivatives .

Substituent Variations on the Isoxazole Core

a) Methyl 3-(2-Bromo-6-methoxyphenyl)-5-methylisoxazole-4-carboxylate
  • Structure : Bromine replaces chlorine at position 2 of the phenyl ring.
  • The methoxy group at position 6 mirrors the target compound’s 3-methoxy substituent, suggesting similar hydrogen-bonding capabilities .
b) Methyl 3-(2-methoxynaphthalene-1-yl)-5-methylisoxazole-4-carboxylate
  • Structure : Naphthalene replaces phenyl, introducing a fused aromatic system.
  • Key Differences : Extended π-system enhances van der Waals interactions but may reduce aqueous solubility. Such derivatives are explored for materials science applications .
c) 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • Structure : Carbonyl chloride replaces the methyl ester.
  • Key Differences : Higher reactivity as an acylating agent, making it a key intermediate for synthesizing amides or esters. Less stable than the ester form, requiring careful handling .

Physicochemical and Analytical Comparisons

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Key Substituents
Target Compound 283.72* N/A ~2.5* 2-chloro-3-methoxyphenyl, methyl ester
Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate 251.68 N/A ~2.1 2-chlorophenyl
Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate 269.66 N/A 1.46 2-chloro-6-fluorophenyl
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate 286.11 115 ~3.0 2,6-dichlorophenyl

*Estimated based on structural similarity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate, and how can yield be improved?

  • Methodology : The compound can be synthesized via cyclization of substituted oximes with β-keto esters. For example, oxime intermediates derived from 2-chloro-3-methoxybenzaldehyde can react with ethyl acetoacetate under alkaline conditions, followed by cyclization and ester hydrolysis. Chlorination using phosphorus pentachloride (PCl₅) may finalize the structure . Optimization involves controlling reaction temperature (e.g., 60–80°C), solvent selection (THF/ethanol mixtures), and catalyst use (e.g., NaOH for cyclization). Yield improvements require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural elucidation be performed for this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR/MS : ¹H NMR (CDCl₃) typically shows signals for methoxy (δ ~3.8–4.0 ppm), methylisoxazole (δ ~2.2–2.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm). ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ ~294.2) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Hydrogen-bonding networks can be analyzed via Mercury software to interpret packing motifs .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Anticancer : MTT assays on cancer cell lines (e.g., SNB-19 glioblastoma) at concentrations up to 25 µM, with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition assays using fluorometric kits.
  • Antioxidant : DPPH radical scavenging assays. Ensure solvent controls (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can crystallographic disorder in the isoxazole ring be resolved during refinement?

  • Methodology : In SHELXL, split disordered atoms into partial occupancy sites (e.g., PART 0.7/0.3). Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters. Validate using R-factor convergence (target <5%) and residual density maps. Example: A study on a related anthracene-isoxazole derivative resolved disorder by refining two conformers with 60:40 occupancy .

Q. How to address contradictory biological activity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Solubility : Use HPLC to measure logP (octanol/water). If logP >3, poor aqueous solubility may limit bioavailability.
  • Formulation : Test nanoencapsulation or prodrug strategies to enhance delivery. For example, ester-to-acid hydrolysis in vivo may reduce efficacy .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies for isoxazole derivatives?

  • Methodology :

  • Substituent variation : Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to modulate π-stacking (e.g., G-quadruplex DNA targeting) .
  • Bioisosteres : Replace the methylisoxazole group with pyrazole or thiazole rings to compare binding affinities.
  • Docking studies : Use AutoDock Vina with homology models of target proteins (e.g., kinases) to prioritize synthetic targets .

Q. How to analyze hydrogen-bonding patterns in crystal packing and their impact on stability?

  • Methodology : Apply graph-set analysis (e.g., Etter’s rules) to categorize motifs (e.g., R₂²(8) rings). For example, C=O···H-N interactions in isoxazole derivatives often form chains, enhancing thermal stability. Use CrystalExplorer to compute interaction energies (e.g., van der Waals vs. electrostatic contributions) .

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